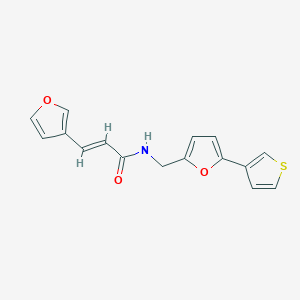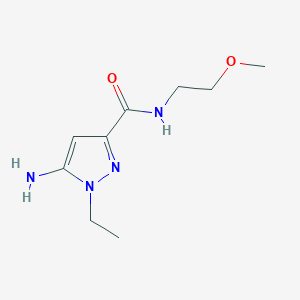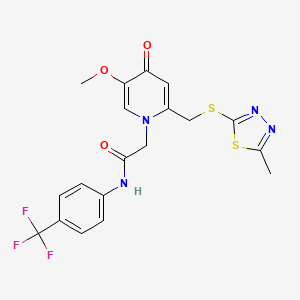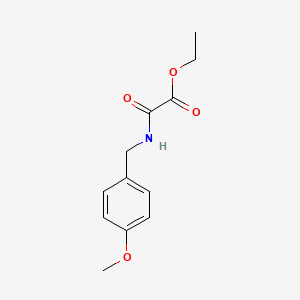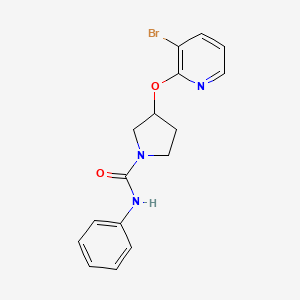
4-Methylaminomethyl-quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylaminomethyl-quinolin-2-ol is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is also known by other names such as 2(1H)-Quinolinone, 4-[(methylamino)methyl]- .
Molecular Structure Analysis
The molecular structure of 4-Methylaminomethyl-quinolin-2-ol consists of a quinoline core with a methylaminomethyl group attached at the 4-position . The exact 3D structure and other details can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
4-Methylaminomethyl-quinolin-2-ol has a predicted boiling point of 375.8±42.0 °C and a predicted density of 1.130±0.06 g/cm3 . Its pKa is predicted to be 11.65±0.70 .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Quinoline derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, certain 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones exhibit substantial antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Alagarsamy et al., 2007).
Anti-inflammatory Properties
Quinoline derivatives have been identified as promising leads for histamine H4 receptor ligands with significant anti-inflammatory properties in vivo. This suggests their potential application in treating inflammation-related conditions (Smits et al., 2008).
Cytotoxic Activity
Certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolines, show potent cytotoxic activity against various cancer cell lines. This highlights the potential of quinoline derivatives in oncology, particularly in developing new chemotherapeutic agents (Deady et al., 2003).
Antioxidant and Antimicrobial Properties
Quinoline derivatives are associated with notable biological activities, including antibacterial, anticancer, and antioxidant functions. This underscores their versatility in pharmaceutical development and the potential for creating compounds targeting multiple pathologies (Jayashree et al., 2010).
DNA Methylation Inhibition
Quinoline-based compounds have been explored for their ability to inhibit DNA methyltransferase, suggesting their potential in epigenetic therapies. Specifically, certain derivatives have shown promise against leukemia cells, indicating a new avenue for cancer treatment (Rilova et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-(methylaminomethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-7-8-6-11(14)13-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYWDRFQHCJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

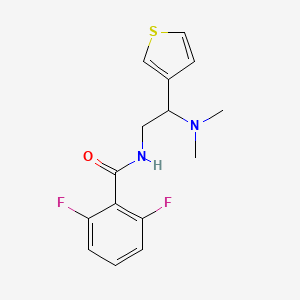
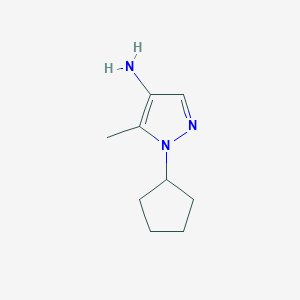

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2734895.png)

![6-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)
